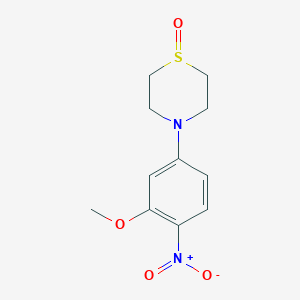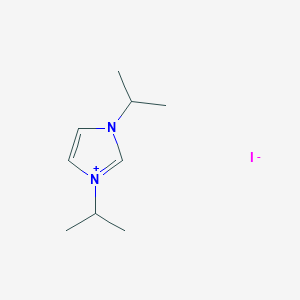
4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide
Descripción general
Descripción
“4-(4-Nitrophenyl)thiomorpholine” has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry . It’s widely used in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents .
Synthesis Analysis
This compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine .Molecular Structure Analysis
The crystal and molecular structures of the title compound have been described. In the crystal, the molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation .Chemical Reactions Analysis
After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .Physical And Chemical Properties Analysis
The solid-state structure of the title compound is markedly different from that of its morpholine analogue. This can be ascribed to the formation of centrosymmetric dimers through intermolecular C–H···O weak hydrogen bonds involving the methylene groups adjacent to the sulfur atom and face-to-face aromatic stacking .Aplicaciones Científicas De Investigación
4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the formation of polymers, and as a ligand in coordination chemistry. In addition, this compound has been used in the synthesis of various biologically active compounds, such as antibiotics and anti-cancer agents. It has also been used in the synthesis of new materials for drug delivery systems.
Mecanismo De Acción
4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide is known to act as a nucleophilic reagent, which means that it can react with other molecules to form new compounds. This is due to the presence of the nitro group, which acts as an electron-withdrawing group and increases the nucleophilicity of the compound. In addition, the thiomorpholine group is known to act as a Lewis base, increasing the reactivity of the compound.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has antimicrobial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, it has been shown to inhibit the growth of certain fungi, including Candida albicans and Aspergillus niger. The compound has also been studied for its potential anti-inflammatory and anti-cancer effects, although further research is needed to determine its efficacy in these areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used as a reagent in organic synthesis, as a catalyst in the formation of polymers, and as a ligand in coordination chemistry. However, the compound can be toxic if not handled properly, and it can react with some other compounds to form potentially hazardous products. Therefore, it is important to take proper safety precautions when working with this compound in the laboratory.
Direcciones Futuras
The potential applications of 4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide are vast, and there are many possible future directions for research. Studies could be conducted to further explore the compound’s antimicrobial, anti-inflammatory, and anti-cancer effects. In addition, further research could be conducted to explore the potential applications of this compound in drug delivery systems, as well as its potential use in the synthesis of other biologically active compounds. Finally, more research could be conducted to determine the optimal conditions for the synthesis of this compound and to further explore its potential applications in organic synthesis, polymer formation, and coordination chemistry.
Métodos De Síntesis
4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide can be synthesized through a variety of methods. One common method involves the reaction of 3-methoxy-4-nitrophenyl thioformate and morpholine in an aqueous solution of sodium hydroxide. The reaction is then followed by a dehydration step using phosphorous oxychloride. The resulting product is a white solid that can then be purified by recrystallization.
Propiedades
IUPAC Name |
4-(3-methoxy-4-nitrophenyl)-1,4-thiazinane 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-17-11-8-9(2-3-10(11)13(14)15)12-4-6-18(16)7-5-12/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBYKBRGGIJWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCS(=O)CC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212096 | |
| Record name | Thiomorpholine, 4-(3-methoxy-4-nitrophenyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2089651-30-7 | |
| Record name | Thiomorpholine, 4-(3-methoxy-4-nitrophenyl)-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2089651-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiomorpholine, 4-(3-methoxy-4-nitrophenyl)-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B6306589.png)







![(3R,3AR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6306642.png)
![t-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B6306649.png)
![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B6306653.png)
![5-[trans-2-(t-Butoxycarbonylamino)cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B6306679.png)

![Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate](/img/structure/B6306691.png)